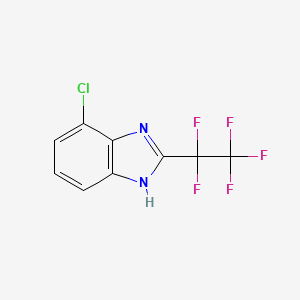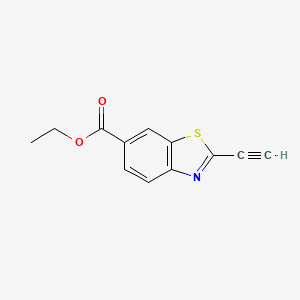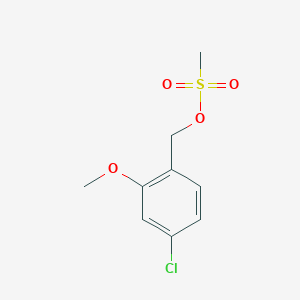![molecular formula C20H13N5 B13882432 6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)
6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline is a heterocyclic compound that features a fused imidazo-pyridine ring system attached to a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline typically involves the construction of the imidazo-pyridine core followed by its attachment to the quinoline ring. One common method involves the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions to form the imidazo-pyridine core. This intermediate is then coupled with a quinoline derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinoline rings, often using halogenated derivatives as starting materials
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of various substituted imidazo-pyridine-quinoline derivatives.
Applications De Recherche Scientifique
6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mécanisme D'action
The mechanism of action of 6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways, affecting processes like cell proliferation, apoptosis, or immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline
- 6-(imidazo[1,2-a]pyridin-6-yl)quinoline
- 6-(imidazo[4,5-b]pyridine) derivatives
Uniqueness
6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design, offering potential advantages in terms of selectivity and potency compared to other similar compounds .
Propriétés
Formule moléculaire |
C20H13N5 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline |
InChI |
InChI=1S/C20H13N5/c1-2-18-17(16(5-8-22-18)13-3-6-21-7-4-13)9-14(1)15-10-19-20(23-11-15)25-12-24-19/h1-12H,(H,23,24,25) |
Clé InChI |
JKZAUGBCNODTNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1C3=CC4=C(N=C3)N=CN4)C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


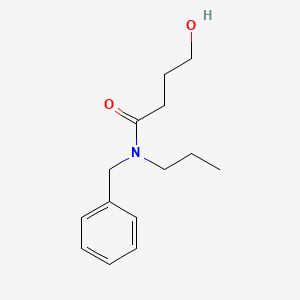
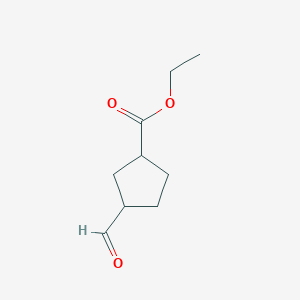
![2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
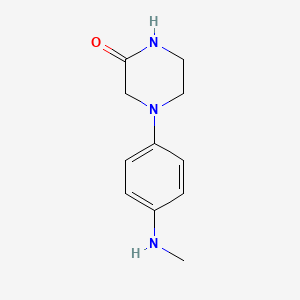
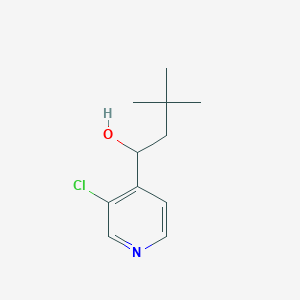
![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)
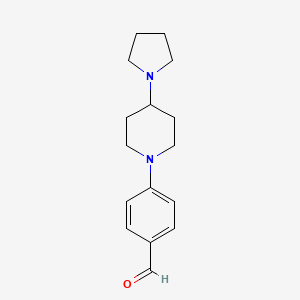
![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)

![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)
